molecular formula C11H18Cl2N2 B1656249 2-(piperidin-1-ylmethyl)pyridine dihydrochloride CAS No. 51794-18-4

2-(piperidin-1-ylmethyl)pyridine dihydrochloride

Cat. No.: B1656249
CAS No.: 51794-18-4
M. Wt: 249.18 g/mol
InChI Key: ZRDFMTHQQRVJIP-UHFFFAOYSA-N
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Description

2-(piperidin-1-ylmethyl)pyridine dihydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of a pyridine ring substituted with a piperidinylmethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-ylmethyl)pyridine dihydrochloride typically involves the reaction of pyridine with piperidine in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is carried out under mild conditions and involves the use of boron reagents to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-1-ylmethyl)pyridine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine and piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

2-(piperidin-1-ylmethyl)pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.

    Industry: It is employed in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(piperidin-1-ylmethyl)pyridine dihydrochloride is unique due to its combined pyridine and piperidine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

2-(piperidin-1-ylmethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11;;/h2-3,6-7H,1,4-5,8-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDFMTHQQRVJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199720
Record name Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51794-18-4
Record name Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051794184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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